
Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate is an organic compound with the molecular formula C12H19N3O2 It is a derivative of pyridine and is characterized by the presence of both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-aminopyridin-2-yl)acetate: Lacks the second amino group, resulting in different reactivity and applications.
Tert-butyl 2-amino-2-(4-nitropyridin-2-yl)acetate:
Uniqueness
Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate is unique due to the presence of two amino groups and an ester group, which provide a versatile platform for various chemical modifications and applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)9(13)8-6-7(12)4-5-14-8/h4-6,9H,13H2,1-3H3,(H2,12,14) |
InChI Key |
KQWMDGIYECOWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=CC(=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


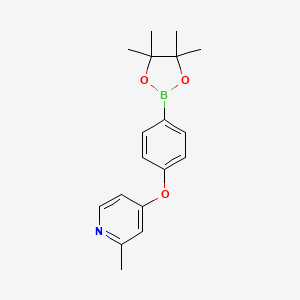
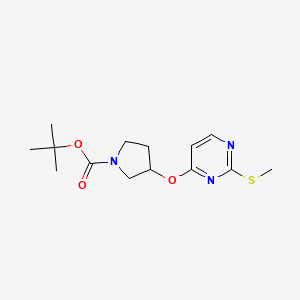

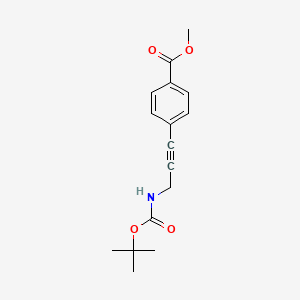

![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
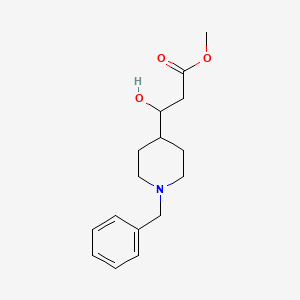
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)

![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
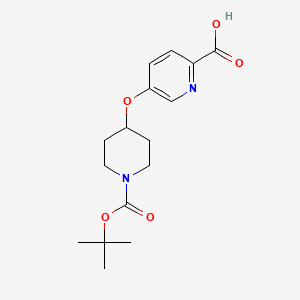
![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)

